molecular formula C9H20ClNO2 B11738845 Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride

Cat. No.: B11738845
M. Wt: 209.71 g/mol
InChI Key: CESPIJUIAWFJCK-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride is a chemical compound with the molecular formula C9H20ClNO2. It is an organic compound that belongs to the class of amino esters. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Starting Material: tert-butyl 3-amino-2,2-dimethylpropanoate

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is typically conducted at room temperature with stirring until the formation of the hydrochloride salt is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution: Formation of substituted amino esters.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-2,2-dimethylpropanoate: The parent compound without the hydrochloride salt.

    tert-Butyl 3-amino-2,2-dimethylbutanoate: A similar compound with a different carbon chain length.

    tert-Butyl 3-amino-2,2-dimethylpentanoate: Another related compound with an extended carbon chain.

Uniqueness

Tert-butyl 3-amino-2,2-dimethylpropanoate hydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry.

Properties

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethylpropanoate;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c1-8(2,3)12-7(11)9(4,5)6-10;/h6,10H2,1-5H3;1H

InChI Key

CESPIJUIAWFJCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CN.Cl

Origin of Product

United States

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